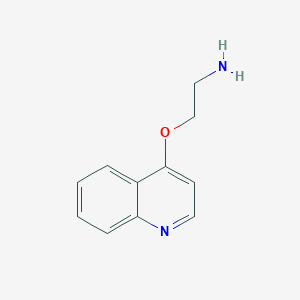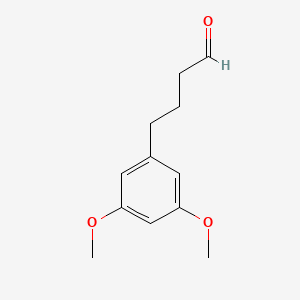
4-(2-Nitrophenyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitrophenyl)butanal is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanal chain. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenyl)butanal typically involves the nitration of a phenylbutanal precursor. One common method is the nitration of 4-phenylbutanal using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the ortho position relative to the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Nitrophenyl)butanal undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products Formed:
Reduction: 4-(2-Aminophenyl)butanal.
Oxidation: 4-(2-Nitrophenyl)butanoic acid.
Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Nitrophenyl)butanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Nitrophenyl)butanal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparación Con Compuestos Similares
4-Nitrobenzaldehyde: Similar structure but lacks the butanal chain.
2-Nitrobenzyl alcohol: Contains a nitro group and a benzyl alcohol moiety.
4-(2-Nitrophenyl)butanoic acid: The oxidized form of 4-(2-Nitrophenyl)butanal.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-(2-nitrophenyl)butanal |
InChI |
InChI=1S/C10H11NO3/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7-8H,3-4,6H2 |
Clave InChI |
QHIZXQLHXQMRIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCCC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)
![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)

